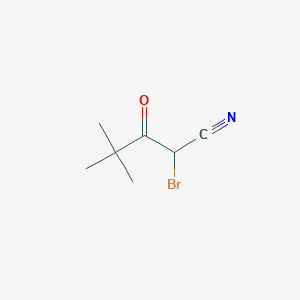
4-Aminoftalida
Descripción general
Descripción
4-Aminophthalide (4-AP) is a synthetic aromatic compound that has been used for many years in laboratory experiments and scientific research. It is a type of phenolic compound that is derived from the phthalic anhydride. 4-AP has a wide range of applications in the field of chemistry, including as a reagent, a catalyst, and a fluorescent dye. It has also been used in the field of biochemistry, where it is used to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los derivados de 4-aminoftalida se han sintetizado y estudiado por sus propiedades antimicrobianas. La investigación ha demostrado que estos compuestos exhiben una actividad moderada contra bacterias Gram-positivas como Staphylococcus aureus y bacterias Gram-negativas como Escherichia coli. Estos hallazgos sugieren aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos .
Síntesis química
En el campo de la química sintética, la this compound sirve como precursor en la síntesis de diversos compuestos heterocíclicos. Su reactividad permite la creación de moléculas complejas que se pueden utilizar en estudios químicos posteriores y procesos de desarrollo de fármacos .
Ciencia de materiales
Las propiedades estructurales del compuesto lo convierten en un candidato para la investigación en ciencia de materiales, particularmente en el desarrollo de semiconductores orgánicos y otros materiales electrónicos. Su capacidad para formar estructuras cristalinas estables es valiosa para crear nuevos materiales con propiedades electrónicas específicas .
Farmacología
La this compound se utiliza en la investigación farmacológica para sintetizar derivados con posibles aplicaciones terapéuticas. Actúa como reactivo en la síntesis de derivados de butilftalida, que tienen aplicaciones médicas, lo que indica su papel en el descubrimiento y desarrollo de fármacos .
Biotecnología
En aplicaciones biotecnológicas, los derivados de this compound podrían explorarse por su papel en la biosensación y el diagnóstico. La capacidad del compuesto para interactuar con moléculas biológicas puede utilizarse en el diseño de sensores y ensayos para detectar varios biomarcadores .
Aplicaciones ambientales
La investigación sobre los derivados de this compound también se extiende a la ciencia ambiental, donde estos compuestos podrían utilizarse como sondas o indicadores debido a su sensibilidad a los cambios en la polaridad y su potencial para formar enlaces de hidrógeno con las moléculas del disolvente. Esta propiedad podría explotarse para monitorear las condiciones ambientales y los niveles de contaminantes .
Mecanismo De Acción
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It’s likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action
Result of Action
It’s known that the compound has some effect at the molecular level
Análisis Bioquímico
Biochemical Properties
4-Aminophthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydroxyl radicals, which facilitate its degradation in the environment . Additionally, 4-Aminophthalide is known to interact with proteins involved in cellular signaling pathways, influencing various biochemical processes. The nature of these interactions often involves binding to active sites on enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 4-Aminophthalide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Aminophthalide can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-Aminophthalide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-Aminophthalide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminophthalide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Aminophthalide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Aminophthalide has been associated with alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Aminophthalide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and overall health of the animal models. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
4-Aminophthalide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that include hydroxylation and conjugation reactions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels within the body.
Transport and Distribution
The transport and distribution of 4-Aminophthalide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-Aminophthalide across cellular membranes and its distribution to various cellular compartments . The compound’s localization within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Subcellular Localization
4-Aminophthalide exhibits specific subcellular localization patterns, which can affect its activity and function. It is often directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4-amino-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAVJZQMYBLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484374 | |
| Record name | 4-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59434-19-4 | |
| Record name | 4-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)


![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)


![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)


